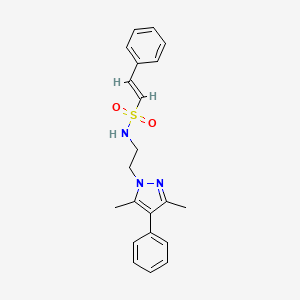
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Molecular Weight : 365.49 g/mol
- CAS Number : 2035004-58-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting 3,5-dimethyl-4-phenylhydrazine with a diketone under acidic conditions.
- Introduction of the Ethyl Linker : The pyrazole derivative is then reacted with an ethyl halide.
- Formation of the Ethenesulfonamide Moiety : The final step involves the reaction with a sulfonamide derivative to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacteria and fungi:
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | Escherichia coli | 15 |
| 10b | Staphylococcus aureus | 18 |
| 10c | Candida albicans | 20 |
These results indicate that pyrazole derivatives can inhibit microbial growth effectively, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Properties
Pyrazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Anticancer Activity
Research has also highlighted the anticancer potential of pyrazole-based compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:
- Activation of caspases
- Inhibition of cell proliferation signals
For example, studies have shown that certain pyrazole derivatives can induce apoptosis in breast cancer cell lines by modulating the expression of Bcl-2 family proteins .
Case Study 1: Antimicrobial Screening
In a comprehensive study evaluating a series of pyrazole derivatives, this compound was tested against various pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with particularly strong activity noted against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of pyrazole compounds demonstrated that this compound effectively reduced edema in animal models. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammation markers .
Propiedades
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-17-21(20-11-7-4-8-12-20)18(2)24(23-17)15-14-22-27(25,26)16-13-19-9-5-3-6-10-19/h3-13,16,22H,14-15H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDBYUPPSHVTM-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














